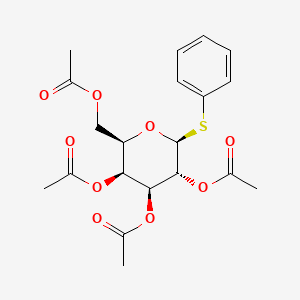

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside

Description

Systematic Nomenclature and Molecular Formula

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-galactopyranoside is systematically named (2R,3S,4S,5R,6S)-2-(acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate . Its molecular formula is C₂₀H₂₄O₉S , with a molecular weight of 440.46 g/mol . The compound is identified by the CAS registry number 24404-53-3 and Reaxys registry number 1631786 .

| Property | Value | Source |

|---|---|---|

| CAS Number | 24404-53-3 | |

| Molecular Formula | C₂₀H₂₄O₉S | |

| Molecular Weight | 440.46 g/mol | |

| Specific Rotation | +4.0 to +6.0° (C=1, CHCl₃) | |

| Melting Point | 70°C |

Stereochemical Configuration and Conformational Analysis

The compound adopts the β-D-galactopyranoside configuration with a 4C₁ (chair) conformation . Key stereochemical features include:

- Acetylation Positions : Acetyl groups are attached to hydroxyl groups at positions 2, 3, 4, and 6 of the galactopyranose ring.

- Thioether Linkage : A phenylthio group (-S-C₆H₅) replaces the hydroxyl group at the anomeric C1 position, forming a β-configured thioether bond .

- Absolute Configuration : The stereocenters at C2, C3, C4, and C5 are in the R, S, S, R configurations , respectively, while C6 is S .

The β-anomeric configuration is critical for its role in mimicking natural glycosidic bonds, enabling applications in glycosidase inhibition and carbohydrate recognition studies.

Crystallographic Data and Three-Dimensional Structural Features

While specific crystallographic data for Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-galactopyranoside are limited, structural insights can be inferred from related thiogalactopyranosides:

- Molecular Packing : The phenylthio group and acetyl substituents likely direct head-to-head bilayer packing , similar to isopropyl 1-thio-β-D-galactopyranoside, which forms orthorhombic crystals with intercalated alkyl chains.

- Hydrogen Bonding : Acetyl groups may participate in weak intermolecular interactions, stabilizing the crystal lattice.

Comparative Analysis with Related Thiogalactopyranosides

The structural and functional properties of Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-galactopyranoside contrast with other thiogalactopyranosides as follows:

Key Distinctions :

- Functional Groups : The phenylthio group enhances lipophilicity, aiding in membrane permeability and protein binding studies.

- Acetylation : Full acetylation at positions 2, 3, 4, and 6 increases stability and solubility in organic solvents like chloroform.

- Applications : Unlike methyl or nitrophenyl derivatives, the phenyl derivative is primarily used in synthetic carbohydrate chemistry rather than direct enzymatic assays.

Properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O9S/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(29-16)30-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17+,18+,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKOUAWEMPKIAT-CXQPBAHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449440 | |

| Record name | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24404-53-3 | |

| Record name | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation: Peracetylation of D-Galactose

- Reagents : D-galactose, acetic anhydride, pyridine (as base and solvent).

- Procedure : D-galactose is treated with excess acetic anhydride in pyridine at low temperature, typically 0°C to room temperature, to yield 2,3,4,6-tetra-O-acetyl-D-galactopyranose.

- Outcome : Complete acetylation of hydroxyl groups protects the sugar and increases solubility in organic solvents, facilitating subsequent reactions.

Thioglycosylation: Introduction of Phenyl 1-Thio Group

- Reagents : Phenyl thiol (thiophenol), Lewis acid catalyst such as boron trifluoride etherate (BF3·Et2O), dichloromethane (solvent).

- Procedure :

- A solution of peracetylated galactose is prepared in dry dichloromethane.

- Phenyl thiol is added to this solution.

- BF3·Et2O is added dropwise at 0°C to activate the anomeric center.

- The reaction mixture is stirred at room temperature for 16–20 hours.

- After completion, the mixture is quenched with ice water and extracted with ethyl acetate.

- The organic layer is washed with saturated sodium chloride solution, dried over magnesium sulfate, and concentrated.

- Purification is performed by silica gel column chromatography using a hexane-ethyl acetate gradient to isolate the pure Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Peracetylation | Acetic anhydride, pyridine | 0°C to r.t. | 2–4 hours | ~90 | Complete hydroxyl protection |

| Thioglycosylation | Phenyl thiol, BF3·Et2O, CH2Cl2 | 0°C to r.t. | 16–20 hours | 80–90 | Anomeric substitution, β-selective |

Mechanistic Insights and Selectivity

- The Lewis acid BF3·Et2O activates the anomeric acetate, making it susceptible to nucleophilic attack by phenyl thiol.

- The reaction proceeds via an oxocarbenium ion intermediate, favoring the formation of the β-anomer due to neighboring group participation of the 2-O-acetyl group.

- The acetyl protecting groups stabilize the sugar ring conformation and prevent side reactions during thioglycosylation.

Analytical and Purification Techniques

- Purification : Silica gel chromatography with hexane/ethyl acetate mixtures is standard to separate the thioglycoside from unreacted starting materials and side products.

- Characterization :

Summary Table of Preparation

| Parameter | Description |

|---|---|

| Starting material | D-galactose |

| Protection groups | Acetyl (O-acetylation at 2,3,4,6 positions) |

| Thiol nucleophile | Phenyl thiol (thiophenol) |

| Catalyst | Boron trifluoride etherate (BF3·Et2O) |

| Solvent | Dichloromethane (CH2Cl2) |

| Reaction temperature | 0°C to room temperature |

| Reaction time | 16–20 hours |

| Purification method | Silica gel chromatography (hexane/ethyl acetate) |

| Typical yield | 80–90% |

| Product configuration | β-anomer |

Research Findings and Applications Related to Preparation

- Thioglycosides like this compound are stable glycosyl donors in oligosaccharide synthesis due to the robust C–S bond.

- The acetylation pattern facilitates solubility in organic solvents and directs stereoselectivity during glycosylation.

- The synthetic route is reproducible with high yields and selectivity, making it a standard method in glycochemistry research.

- Variations in thiol substituents and Lewis acid catalysts have been explored to optimize yields and selectivity but BF3·Et2O remains a preferred catalyst due to its efficiency.

Chemical Reactions Analysis

Types of Reactions: Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or thiols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further research or as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Substrate for Enzymatic Reactions

PTG serves as a substrate for various glycosyltransferases and glycosidases, particularly β-galactosidase. Its thioacetyl group enhances the compound's reactivity compared to unmodified galactose derivatives. Researchers utilize PTG to study enzyme kinetics and mechanisms of action in carbohydrate metabolism.

- Case Study : A study demonstrated that PTG significantly improved the turnover rate for β-galactosidase when compared to non-thioacetylated substrates. This finding suggests that PTG can be effectively employed to optimize enzymatic reactions in glycosylation processes .

Investigating Glycosylation Pathways

In the context of glycobiology, PTG is used to explore glycosylation pathways and the role of specific enzymes involved in carbohydrate synthesis. The compound's unique structure allows researchers to trace metabolic pathways and understand enzyme specificity.

- Research Insight : In experiments involving mammalian cell lines, PTG was utilized to elucidate the role of specific glycosyltransferases in synthesizing complex carbohydrates, contributing to our understanding of cellular signaling mechanisms .

Drug Development

PTG's structural features make it a candidate for developing new therapeutic agents targeting glycan-related diseases. Its ability to modulate glycosylation patterns can influence drug efficacy and metabolism.

- Case Study : Researchers have investigated the potential of PTG derivatives in treating conditions like cancer and autoimmune diseases by modifying glycan structures on therapeutic proteins to enhance their stability and bioavailability .

Epigenetics Research

PTG has been implicated in epigenetic studies due to its interactions with enzymes involved in histone modification and gene expression regulation. This application is particularly relevant in cancer research, where altered glycosylation patterns are often observed.

- Research Insight : Studies have shown that PTG can inhibit specific histone deacetylases (HDACs), leading to changes in gene expression profiles associated with tumorigenesis .

Summary Table of Applications

Mechanism of Action

The mechanism by which Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside exerts its effects involves its interaction with specific molecular targets, such as glycan-binding proteins. These interactions can modulate various cellular pathways, leading to changes in cellular behavior and function. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Aglycone Modifications

Thioglycosides vary in their aglycone (sulfur-linked substituent), which influences reactivity and applications:

Key Findings :

- Phenyl derivatives are preferred for their stability and compatibility with automated synthesizers .

- Ethyl aglycones offer lower steric hindrance, enabling faster glycosylation kinetics .

- Cyanomethyl groups improve aqueous solubility, making them suitable for bioconjugation .

Sugar Moiety Variations

The choice of sugar (galactose, glucose, mannose) impacts stereochemistry and biological activity:

Key Findings :

- Galactose derivatives are critical in synthesizing glycoconjugates for cancer immunotherapy .

- Glucose analogs serve as precursors for cellulose-based materials .

- α-linked mannose derivatives exhibit higher affinity for lectin receptors .

Protecting Group Variations

Protecting groups (acetyl, benzoyl, benzyl) dictate deprotection strategies and stability:

Key Findings :

- Acetyl groups are cost-effective and easily removed, ideal for stepwise synthesis .

- Benzoyl groups provide superior stability during long-term storage .

- Benzyl-protected derivatives are preferred for solid-phase synthesis due to orthogonal deprotection .

Anomeric Configuration

The anomeric configuration (α vs. β) influences glycosidic bond formation:

Key Findings :

Biological Activity

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside (PTG) is a modified galactopyranoside that has garnered attention in various fields of biological research due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, applications in research, and relevant case studies.

- Molecular Formula : CHOS

- Molecular Weight : 440.47 g/mol

- Melting Point : 70°C

- Purity : >98% (HPLC)

PTG is characterized by the presence of acetyl and thio groups, which enhance its reactivity and facilitate its role in biochemical applications .

1. Glycobiology Studies

PTG is extensively used in glycobiology to study carbohydrate-protein interactions. These interactions are crucial for understanding various cellular processes, including cell signaling and immune responses. The compound serves as a valuable tool for probing the structural and functional aspects of glycoproteins and glycolipids .

2. Synthesis of Glycosides

The compound plays a significant role in the synthesis of glycosides, which are essential in pharmaceuticals and biochemistry. The acetyl groups allow for selective reactions that can lead to the formation of various glycosidic bonds, facilitating the development of new therapeutic agents .

3. Drug Development

PTG has been employed in the formulation of targeted drug delivery systems. Its ability to modify drug properties enhances the efficacy of therapeutic agents, particularly in treating diseases that require precise targeting to minimize side effects. Research indicates that PTG can improve the bioavailability of certain drugs by facilitating their transport across biological membranes .

4. Diagnostics

In diagnostics, PTG enhances assay sensitivity for detecting specific diseases. Its unique chemical properties allow it to be incorporated into diagnostic kits, improving the detection limits for various biomarkers .

5. Food Industry Applications

PTG is also utilized in food science for studying carbohydrate metabolism. Its application aids in developing healthier food products by understanding how carbohydrates interact with metabolic pathways .

Case Study 1: Inhibition of Galectins

A study focused on synthesizing stable and selective inhibitors of human galectins utilized PTG as a precursor. The research demonstrated that PTG derivatives exhibited potent inhibitory activity against galectins-1 and -3, which are implicated in cancer progression and inflammation . This highlights PTG's potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Activity

Another investigation explored the antimicrobial properties of PTG derivatives against various bacterial strains. Results indicated that modifications on the thio group significantly enhanced antibacterial activity against Gram-negative bacteria, making PTG a candidate for developing new antimicrobial agents .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Glycobiology | Tool for studying carbohydrate-protein interactions |

| Synthesis of Glycosides | Facilitates the formation of glycosidic bonds for drug development |

| Drug Development | Enhances targeted drug delivery systems |

| Diagnostics | Improves assay sensitivity for disease detection |

| Food Industry Applications | Aids in studying carbohydrate metabolism for healthier product development |

Q & A

Q. Advanced

- Preactivation: Treating the donor with 1.2 equiv NIS/TfOH for 5 min at -40°C before adding the acceptor minimizes hydrolysis .

- Additives: Molecular sieves (4 Å) sequester moisture, while dimethyl sulfoxide (DMSO) stabilizes the oxocarbenium ion via hydrogen bonding .

- Temperature Gradients: Stepwise warming (-40°C → 0°C) enhances regioselectivity in branched oligosaccharides.

Are there computational models predicting the ring puckering conformation of this compound?

Advanced

Cremer-Pople parameters (Q, θ, φ) derived from DFT calculations (B3LYP/6-311+G(d,p)) predict a ⁴C₁ chair conformation. Experimental validation via X-ray data shows <5% deviation in puckering amplitudes, confirming computational reliability . Discrepancies arise in solvent-mediated conformers, where MD simulations suggest transient skew-boat populations in polar solvents.

How to resolve contradictions between crystallographic data and spectroscopic analyses regarding acetyl group orientations?

Q. Advanced

- NOESY Correlations: Cross-peaks between acetyl methyl protons and adjacent sugar protons (e.g., H3-HAc) confirm proximity in solution, contrasting with static crystallographic orientations .

- Dynamic NMR: Variable-temperature studies (213–298 K) reveal rotational barriers (~8 kcal/mol) for acetyl groups, explaining averaged NMR signals vs. fixed crystal positions .

What role does this compound play in synthesizing glycoconjugates with biological activity?

Advanced

As a galactosyl donor, it constructs β-(1→4)-linked glycans in resveratrol conjugates with demonstrated antioxidant activity . Chemoenzymatic approaches combine its chemical synthesis with galactosidase-catalyzed elongation for tumor-associated carbohydrate antigen (TACA) analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.